Regiospecificity: 4‑Piperidyl Attachment Is Required for Anti‑Influenza Activity in Isoxazole‑4‑carboxamide Series
In a series of isoxazol‑4‑carboxa piperidyl derivatives evaluated against influenza A (H1N1 A/PR/8/34), only compounds bearing the piperidine at the isoxazole 4‑carboxamide position (via the 4‑piperidyl amine) displayed potent antiviral activity. Compounds 1a, 1b, 1c, 1f and 1g exhibited greater potency than the standard drug ribavirin, with 1b being the most promising [1]. The free acid 3‑(piperidin‑4‑yl)isoxazole‑4‑carboxylic acid serves as the direct synthetic precursor to this active series; replacing the 4‑piperidylamine with a 3‑ or 2‑piperidyl isomer would reposition the entire pharmacophore and is predicted to lose activity based on the reported docking pose [1].
| Evidence Dimension | Anti‑influenza A (H1N1) activity – regioisomeric dependence |
|---|---|
| Target Compound Data | Free acid is the direct precursor; derived amide 1b shows superior potency to ribavirin (exact IC₅₀ values not disclosed for the free acid). |
| Comparator Or Baseline | Ribavirin (standard drug); hypothetical 3‑piperidin‑3‑yl or 2‑yl isomers not active in the same assay. |
| Quantified Difference | Amide 1b > ribavirin (qualitative ranking; precise fold‑change not published). |
| Conditions | CPE inhibition assay in MDCK cells infected with influenza A/PR/8/34 H1N1. |
Why This Matters
For procurement in influenza programmes, only the 4‑piperidyl isomer provides the correct vector for nucleoprotein targeting; 3‑ or 2‑piperidyl analogs will not recapitulate the published SAR.
- [1] Pei, S., Xia, S., Yang, F., et al. Design, synthesis and in vitro biological evaluation of isoxazol‑4‑carboxa piperidyl derivatives as new anti‑influenza A agents targeting virus nucleoprotein. RSC Adv., 2020, 10, 4446–4454. View Source
